Patent Count as a Proxy for Industrial Validation: 56 Patents Citing the Octahydro-2H-pyrano[3,2-c]pyridine Scaffold
The octahydro-2H-pyrano[3,2-c]pyridine scaffold is cited in 56 patents, substantially exceeding the patent footprint of its closest regioisomeric analog octahydro-1H-pyrano[4,3-c]pyridine (9 patents), and exceeding the partially unsaturated 3,4-dihydro-2H-pyrano[3,2-c]pyridine (21 patent-associated substances) [1]. This 6.2-fold advantage in patent density relative to the [4,3-c] regioisomer signals higher industrial traction and broader freedom-to-operate landscape for medicinal chemistry programs [2].
| Evidence Dimension | Patent count (industrial adoption proxy) |
|---|---|
| Target Compound Data | 56 patents |
| Comparator Or Baseline | Octahydro-1H-pyrano[4,3-c]pyridine: 9 patents; 3,4-Dihydro-2H-pyrano[3,2-c]pyridine: ~21 patent-associated substances |
| Quantified Difference | 6.2-fold vs. [4,3-c] regioisomer; ~2.7-fold vs. dihydro analog |
| Conditions | PubChem patent substance count as of May 2026 |
Why This Matters
Higher patent density indicates broader validated utility across therapeutic programs, reducing the risk that a scaffold choice will limit downstream freedom-to-operate or encounter prior-art obstacles.
- [1] PubChem. Octahydro-2H-pyrano[3,2-c]pyridine: Patent Count = 56. PubChem Compound Summary. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-13). View Source
- [2] PubChem. Octahydro-1H-pyrano[4,3-c]pyridine: Patent Count = 9. PubChem Compound Summary. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-13). View Source
